molecular formula C17H19F3N4O5 B2991168 [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[2-nitro-4-(trifluoromethyl)anilino]acetate CAS No. 923714-70-9

[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[2-nitro-4-(trifluoromethyl)anilino]acetate

Cat. No. B2991168
CAS RN: 923714-70-9
M. Wt: 416.357
InChI Key: QVRIARVZQWEBQK-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a cyano group (-CN), an amide group (CONH2), an ester group (COO-), and a nitro group (NO2). These functional groups suggest that the compound could participate in a variety of chemical reactions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar functional groups are often synthesized through condensation reactions, where two molecules combine to form a larger molecule, often with the elimination of a small molecule such as water .


Molecular Structure Analysis

The presence of multiple functional groups in the compound suggests a complex molecular structure. The cyano, amide, ester, and nitro groups all have polar bonds, which could result in a polar overall molecule. This could affect the compound’s solubility, reactivity, and other physical and chemical properties .


Chemical Reactions Analysis

The compound’s cyano, amide, ester, and nitro groups are all reactive and could participate in a variety of chemical reactions. For example, the cyano group can undergo reactions such as hydrolysis, reduction, and addition reactions. The amide group can participate in hydrolysis and condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its functional groups. For example, its polarity could affect its solubility in different solvents. The presence of the nitro group could make the compound potentially explosive under certain conditions .

Future Directions

Future research could focus on synthesizing the compound and studying its physical and chemical properties. Additionally, its potential biological activity could be explored further .

properties

IUPAC Name

[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[2-nitro-4-(trifluoromethyl)anilino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O5/c1-10(2)16(3,9-21)23-14(25)8-29-15(26)7-22-12-5-4-11(17(18,19)20)6-13(12)24(27)28/h4-6,10,22H,7-8H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRIARVZQWEBQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)COC(=O)CNC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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